Bis(cyclopentadienyl)manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopentadienyl)manganese, also known as manganocene, is an organometallic compound with the chemical formula (C₅H₅)₂Mn. It is a member of the metallocene family, which are compounds consisting of two cyclopentadienyl anions (C₅H₅⁻) bound to a metal center. This compound is a dark purple crystalline solid that is soluble in non-polar solvents such as benzene and toluene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopentadienyl)manganese typically involves the reaction of manganese halides with cyclopentadienyl anions. One common method is the reaction of manganous chloride (MnCl₂) with sodium cyclopentadienide (NaC₅H₅) in tetrahydrofuran (THF) solution. The reaction proceeds as follows:
MnCl2+2NaC5H5→(C5H5)2Mn+2NaCl
This reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Bis(cyclopentadienyl)manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to form manganese(I) species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions often use reagents like halides or phosphines
Major Products:
Oxidation: Manganese(III) or manganese(IV) oxides.
Reduction: Manganese(I) complexes.
Substitution: Various substituted cyclopentadienyl manganese complexes
Scientific Research Applications
Bis(cyclopentadienyl)manganese has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions. .
Industry: It is used in the production of thin films and coatings through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques
Mechanism of Action
The mechanism of action of bis(cyclopentadienyl)manganese involves its interaction with molecular targets through its cyclopentadienyl ligands. The compound can engage in π-complexation with various substrates, facilitating electron transfer and catalytic processes. The manganese center can undergo redox reactions, making it a versatile catalyst in organic and inorganic transformations .
Comparison with Similar Compounds
Bis(cyclopentadienyl)manganese is unique among metallocenes due to its specific electronic and structural properties. Similar compounds include:
Ferrocene (Fe(C₅H₅)₂): Iron-based metallocene with similar structural properties but different reactivity.
Nickelocene (Ni(C₅H₅)₂): Nickel-based metallocene with distinct catalytic applications.
Chromocene (Cr(C₅H₅)₂): Chromium-based metallocene with unique redox properties.
Each of these compounds has its own set of applications and reactivity profiles, making this compound a valuable addition to the family of metallocenes .
Properties
CAS No. |
1271-27-8 |
---|---|
Molecular Formula |
C10H10Mn |
Molecular Weight |
185.12 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;manganese(2+) |
InChI |
InChI=1S/2C5H5.Mn/c2*1-2-4-5-3-1;/h2*1-5H; |
InChI Key |
QROCSKKOEBOLQO-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Mn+2] |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.[Mn] |
Key on ui other cas no. |
1271-27-8 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.